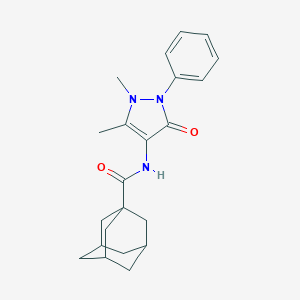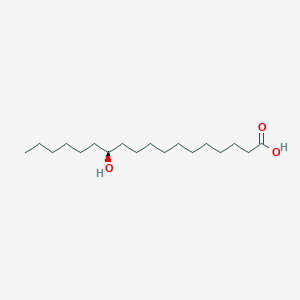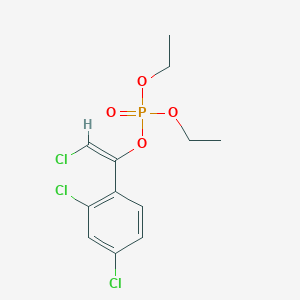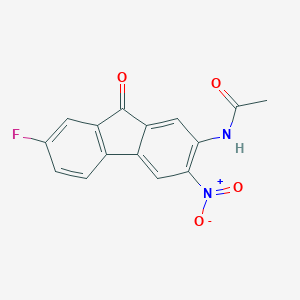
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)-, also known as MTT, is a pyrimidine analog that has been widely used in scientific research. MTT is a yellowish powder that is soluble in water and organic solvents. It has been shown to have antitumor, antiviral, and antifungal activities, making it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- is not fully understood. However, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. This inhibition leads to the depletion of nucleotides and ultimately results in cell death.
Biochemical and Physiological Effects:
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has also been shown to inhibit the activity of several enzymes, including dihydrofolate reductase, thymidylate synthase, and ribonucleotide reductase. These enzymes are essential for the synthesis of DNA and RNA, and their inhibition leads to the depletion of nucleotides and ultimately results in cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- in lab experiments is its broad spectrum of activity. It has been shown to have antitumor, antiviral, and antifungal activities, making it a valuable tool in drug discovery and development. Another advantage is its relative ease of use. Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- assays are simple and inexpensive, making them accessible to many researchers. However, one limitation of using Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- is its potential toxicity. Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has been shown to be toxic to some cell types, and care must be taken when using it in experiments.
Orientations Futures
There are several future directions for research involving Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)-. One area of interest is the development of new drugs based on the structure of Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)-. Researchers are exploring ways to modify the structure of Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- to improve its efficacy and reduce its toxicity. Another area of interest is the use of Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- in combination with other drugs. Researchers are investigating the potential synergistic effects of combining Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- with other drugs to enhance their antitumor and antiviral activities. Finally, researchers are exploring the potential use of Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- in gene therapy. Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has been shown to have the ability to penetrate cell membranes, making it a potential tool for delivering therapeutic genes to target cells.
Méthodes De Synthèse
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- can be synthesized by several methods, including the reaction of 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine with sodium methylthiolate. Another method involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with potassium thioacetate, followed by reaction with ammonia and reduction with sodium borohydride.
Applications De Recherche Scientifique
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has been used in a wide range of scientific research applications, including drug discovery and development, cancer research, and virology. In drug discovery, Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- is used as a screening tool to identify potential new drugs. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer treatment. Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has also been shown to have antiviral activity against several viruses, including herpes simplex virus and influenza virus.
Propriétés
Numéro CAS |
16097-50-0 |
|---|---|
Nom du produit |
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- |
Formule moléculaire |
C6H6F3N3S |
Poids moléculaire |
209.19 g/mol |
Nom IUPAC |
6-methylsulfanyl-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H6F3N3S/c1-13-4-2-3(10)11-5(12-4)6(7,8)9/h2H,1H3,(H2,10,11,12) |
Clé InChI |
POOOPUXEGBEVHY-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NC(=C1)N)C(F)(F)F |
SMILES canonique |
CSC1=NC(=NC(=C1)N)C(F)(F)F |
Synonymes |
6-(Methylthio)-2-(trifluoromethyl)pyrimidin-4-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



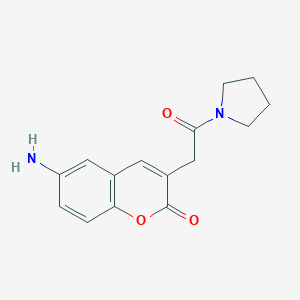


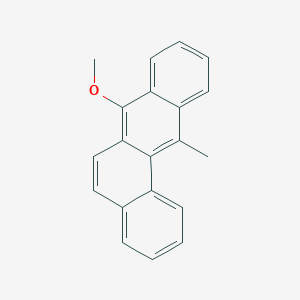
![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)



